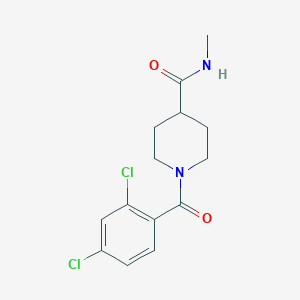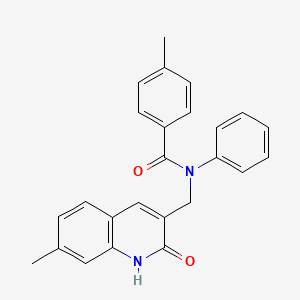
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound is a member of the benzamide family, which has been shown to have potent anti-tumor activity in a variety of cancer cell lines.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This results in cell cycle arrest and ultimately, cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has been shown to have potent anti-tumor activity in vivo, with significant tumor growth inhibition observed in mouse models of breast, colon, and prostate cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide in lab experiments is its potent anti-tumor activity, which allows for the study of cancer cell growth and proliferation. However, one limitation is that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide may not be effective in all cancer cell lines, and further studies are needed to determine its efficacy in different types of cancer.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and increased potency. In addition, the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide in combination with other chemotherapeutic agents is an area of active research. Finally, the identification of biomarkers that predict response to N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide treatment could allow for more personalized cancer therapy.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-7-methylquinoline with formaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 4-methyl-N-phenylbenzamide to produce the final product. This synthesis method has been optimized to produce high yields of pure N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-11-19(12-9-17)25(29)27(22-6-4-3-5-7-22)16-21-15-20-13-10-18(2)14-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGQZWOPUWHVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



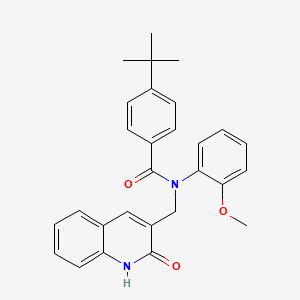
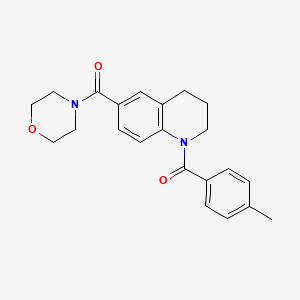
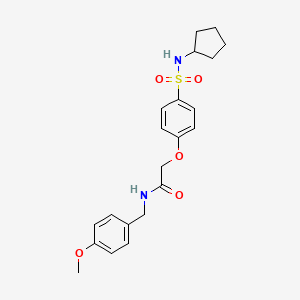
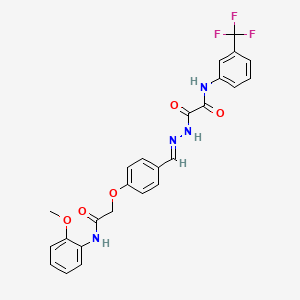
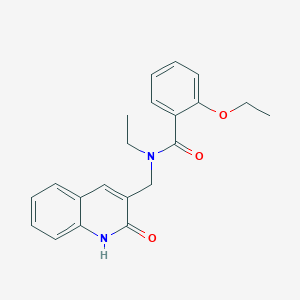

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7705579.png)
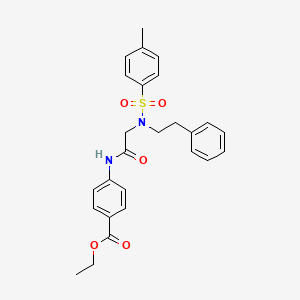


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)
